2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5,7-dimethylbenzo[d]thiazole
Description
The compound 2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5,7-dimethylbenzo[d]thiazole features a benzo[d]thiazole core substituted with methyl groups at positions 5 and 6. Attached to the nitrogen atom of the thiazole ring is a piperazine moiety, further functionalized with a sulfonyl group linked to a 5-chlorothiophen-2-yl group. The sulfonylpiperazine group may enhance solubility and bioavailability, while the chlorothiophene moiety could modulate electronic properties and binding affinity .
Properties
IUPAC Name |
2-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2S3/c1-11-9-12(2)16-13(10-11)19-17(25-16)20-5-7-21(8-6-20)26(22,23)15-4-3-14(18)24-15/h3-4,9-10H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIKSXIHEFZXQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Coagulation factor X . Coagulation factor X is a vitamin K-dependent glycoprotein that plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately helps in the formation of a blood clot.
Mode of Action
It is known to interact with its target, coagulation factor x. This interaction could potentially influence the coagulation cascade, affecting the formation of blood clots.
Biochemical Pathways
The compound’s interaction with Coagulation factor X suggests that it may affect the coagulation cascade. This cascade is a series of biochemical reactions that lead to the formation of a blood clot. Changes in this pathway can have significant downstream effects, potentially influencing the body’s ability to form blood clots.
Result of Action
The result of the compound’s action would depend on its interaction with Coagulation factor X and its influence on the coagulation cascade. By affecting this pathway, the compound could potentially alter the body’s ability to form blood clots.
Biological Activity
The compound 2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5,7-dimethylbenzo[d]thiazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 446.0 g/mol. The structure includes a piperazine ring, a benzo[d]thiazole moiety, and a chlorothiophene group, which contribute to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H16ClN3O2S4 |
| Molecular Weight | 446.0 g/mol |
| CAS Number | 1170283-87-0 |
| LogP | 2 |
| Polar Surface Area (Å) | 102 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to inhibit key enzymes involved in several pathways:
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated significant inhibitory effects on acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in the brain, thereby potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's .
- Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals, which is essential for protecting cells from oxidative stress. In vitro assays such as DPPH and FRAP have been utilized to assess this activity .
- Anti-inflammatory Effects : Preliminary studies indicate that it may inhibit pro-inflammatory enzymes, contributing to its potential therapeutic applications in inflammatory conditions .
Case Studies
- Alzheimer's Disease Research :
- Multifunctional Compound Development :
- Photoprotective Properties :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Thiazole Cores
describes isostructural thiazole derivatives, such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) and its fluorophenyl analog (Compound 5). Key comparisons include:
- Core Structure: Both the target compound and analogs utilize a thiazole core. However, the target compound’s benzo[d]thiazole system is fused, enhancing planarity and conjugation compared to the non-fused thiazole in analogs.
- Substituents: The target compound features a sulfonylpiperazine group, whereas compounds incorporate triazole-pyrazole hybrids.
- Crystallography : analogs crystallize in triclinic systems with two independent molecules per asymmetric unit. Their near-planar conformations contrast with the target compound’s likely three-dimensional structure due to the piperazine ring’s flexibility .
Thiazolidinedione Derivatives
Pioglitazone hydrochloride () contains a thiazolidinedione (TZD) core, distinct from the benzo[d]thiazole in the target compound. Key differences:
- Pharmacological Relevance : TZDs act as PPARγ agonists for diabetes treatment, while the target compound’s benzo[d]thiazole-piperazine scaffold may target entirely different pathways (e.g., kinase inhibition or antimicrobial activity).
- Substituent Effects : The target’s 5-chlorothiophene sulfonyl group could enhance metabolic stability compared to the ethoxy-benzyl substituents in pioglitazone derivatives .
Complex Thiazole-Based Molecules
and describe thiazole derivatives with multiple heterocycles (e.g., ureido, benzyl, and carbamate groups). For example, (3S,4S,6S,10S,13S,15S,16S)-Bis(thiazol-5-ylmethyl)-...pentaazaoctadecanedioate () highlights:
- Structural Complexity : These compounds exhibit higher molecular weight and branching than the target compound, likely reducing membrane permeability.
- Functional Groups : The target’s sulfonylpiperazine group offers a balance of hydrophilicity and rigidity, whereas –6 compounds rely on bulky, lipophilic substituents that may limit solubility .
Computational Insights
Density-functional theory (DFT) studies (–2) suggest that exact-exchange terms and gradient corrections are critical for modeling thermochemical properties. Applying these methods to the target compound could predict its stability, electronic distribution, and interaction with biological targets more accurately than classical approaches .
Data Tables
Discussion of Research Findings
- Structural Flexibility vs.
- Electron-Withdrawing Effects : The 5-chlorothiophene group likely enhances electrophilic character relative to fluorophenyl substituents, influencing reactivity in cross-coupling reactions or receptor binding .
- Synthetic Challenges : High-yield crystallization (as in analogs) may be feasible for the target compound, but the sulfonylpiperazine group’s polarity could complicate purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
